6-(2-Benzimidazolyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Benzimidazolyl)pyridine-2-carboxylic acid is an organic compound known for its versatile applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole moiety attached to a pyridine ring. The presence of these functional groups makes it a valuable ligand in coordination chemistry and a useful building block in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Benzimidazolyl)pyridine-2-carboxylic acid typically involves the reaction of benzimidazole with 2,6-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(2-Benzimidazolyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism by which 6-(2-Benzimidazolyl)pyridine-2-carboxylic acid exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the benzimidazole and pyridine rings act as donor sites, forming stable complexes with metal ions. These complexes can modulate the activity of enzymes and other biological targets, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(2-benzimidazolyl)pyridine: A structurally similar compound with two benzimidazole groups attached to a pyridine ring.
2,6-Bis(benzimidazol-2-yl)pyridine: Another similar compound with slight variations in the substitution pattern.
Uniqueness
6-(2-Benzimidazolyl)pyridine-2-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its solubility and reactivity compared to other similar compounds. This functional group also allows for further derivatization and modification, making it a versatile building block in synthetic chemistry .
Biological Activity
6-(2-Benzimidazolyl)pyridine-2-carboxylic acid, also known as 2-(pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid, is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biochemical properties, cellular effects, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety fused with a pyridine ring, contributing to its unique chemical properties. Its structure allows for significant interactions with biological targets, including enzymes and receptors.
Enzyme Interactions
One of the notable biochemical activities of this compound is its interaction with specific enzymes. It has been shown to inhibit collagen prolyl 4-hydroxylase, an enzyme critical for collagen biosynthesis. This inhibition can lead to reduced collagen synthesis, which is particularly relevant in conditions characterized by fibrosis.
Molecular Mechanism
The molecular mechanism involves binding to the active sites of target enzymes, thereby preventing substrate access. This action not only modulates enzyme activity but also influences various cellular processes.
Cellular Effects
Impact on Cell Types
The effects of this compound vary across different cell types. In hepatic stellate cells, it has demonstrated the ability to inhibit collagen synthesis effectively, suggesting potential applications in treating liver fibrosis.
Subcellular Localization
The localization of this compound within cellular compartments (nucleus, cytoplasm, mitochondria) is crucial for its biological activity. Such localization affects how it interacts with cellular machinery and influences its efficacy.
Antiviral Activity
Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including this compound. It has been identified as a selective inhibitor of bovine viral diarrhea virus (BVDV) and classical swine fever virus (CSFV), with effective concentrations (EC50) in the low micromolar range (0.05 to 0.33 μM) for inhibiting viral replication and cytopathic effects .
Anticancer Potential
Research indicates that benzimidazole derivatives possess significant anticancer properties. They have been recognized as inhibitors of topoisomerases and other critical pathways involved in cancer cell proliferation. For instance, studies have shown strong cytotoxic effects against various cancer cell lines, including K562 leukemia and HepG-2 hepatocellular carcinoma cells .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
6-(1H-benzimidazol-2-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)11-7-3-6-10(14-11)12-15-8-4-1-2-5-9(8)16-12/h1-7H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXKXUOZDZFCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.